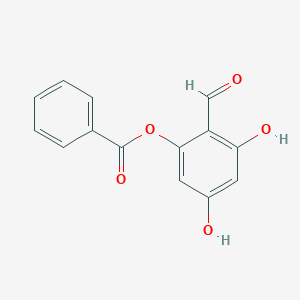

2-Formyl-3,5-dihydroxyphenyl benzoate

Beschreibung

Contextualization within Benzoate (B1203000) Chemistry and Phenolic Compounds

2-Formyl-3,5-dihydroxyphenyl benzoate is a member of two significant classes of organic compounds: benzoates and phenols. Benzoates are esters of benzoic acid and are widely found in nature. In industrial applications, they are utilized in the manufacturing of dyes and other organic compounds. britannica.com

Phenolic compounds are characterized by a hydroxyl group directly attached to an aromatic ring. This structural feature is the basis for their diverse chemical properties and biological activities, including antioxidant and anti-inflammatory effects. wikipedia.org The presence of both a benzoate and a polyhydroxylated phenolic structure within the same molecule suggests a potential for multifaceted chemical reactivity and biological significance.

The history of compounds structurally related to this compound is rooted in the foundational discoveries of organic chemistry. The parent aldehyde, benzaldehyde, was first isolated in 1803, and its synthesis was achieved in 1832 by Friedrich Wöhler and Justus von Liebig, a landmark in the development of structural theory. wikipedia.org

The synthesis of benzoate esters from phenols, a key structural aspect of the title compound, is often achieved through the Schotten-Baumann reaction. This method, first described in the 1880s by Carl Schotten and Eugen Baumann, involves the reaction of a phenol (B47542) with an acyl chloride in the presence of a base. vedantu.comchemistnotes.comtestbook.com For instance, the reaction of phenol with benzoyl chloride in an aqueous sodium hydroxide (B78521) solution yields phenyl benzoate. chemistnotes.comdoubtnut.com

The introduction of a formyl group onto a phenolic ring, another critical feature of this compound, can be accomplished through various named reactions. The Reimer-Tiemann reaction, reported by Karl Reimer and Ferdinand Tiemann in 1876, utilizes chloroform (B151607) in a basic solution to achieve ortho-formylation of phenols. wikipedia.orgmychemblog.combyjus.com Another significant method is the Vilsmeier-Haack reaction, which employs a substituted formamide (B127407) and phosphorus oxychloride to formylate electron-rich aromatic rings, including phenols. wikipedia.orgchemistrysteps.comorganic-chemistry.org A plausible synthetic route to this compound involves the reaction of 2,4,6-trihydroxybenzaldehyde (B105460) with benzoyl chloride. chemicalbook.com

The chemical functionality of this compound is largely dictated by its formyl and dihydroxyl groups. The formyl group, an aldehyde, is a highly reactive functional group that can participate in a wide array of chemical transformations. It is a key component in the synthesis of many natural products and active pharmaceutical ingredients due to its electrophilic nature. ambeed.com

The dihydroxyl arrangement on the phenyl ring significantly influences the molecule's electronic properties and reactivity. The hydroxyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. chemistrysteps.com Furthermore, the presence of multiple hydroxyl groups can enhance the antioxidant potential of phenolic compounds. researchgate.net This is attributed to their ability to donate a hydrogen atom to free radicals, thereby stabilizing them. wikipedia.org The relative positions of the hydroxyl groups are also crucial in determining the antioxidant capacity and can influence the potential for chelation of metal ions.

The combination of these functional groups in this compound makes it a subject of interest for potential applications in medicinal chemistry and materials science. The formyl group provides a handle for further synthetic modifications, while the dihydroxyl phenolic moiety suggests potential for biological activity.

Table 2: Key Functional Groups and Their Significance

| Functional Group | Significance |

|---|---|

| Formyl (-CHO) | Electrophilic center, participates in nucleophilic addition and condensation reactions. |

| Dihydroxyl (-OH) x 2 | Enhances antioxidant activity, influences aromatic ring reactivity. |

| Benzoate Ester (-O-C=O)-Ph) | Potential for hydrolytic cleavage, influences solubility and stability. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-formyl-3,5-dihydroxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-8-11-12(17)6-10(16)7-13(11)19-14(18)9-4-2-1-3-5-9/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGFNZGQTUVDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186032 | |

| Record name | 2-Formyl-3,5-dihydroxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32292-78-7 | |

| Record name | 2-(Benzoyloxy)-4,6-dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32292-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoyloxy-4,6-dihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032292787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Formyl-3,5-dihydroxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-formyl-3,5-dihydroxyphenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZOYLOXY-4,6-DIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY9KWM2RLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Formyl 3,5 Dihydroxyphenyl Benzoate

Precursor-Based Synthetic Routes

The creation of 2-Formyl-3,5-dihydroxyphenyl benzoate (B1203000) is achievable through several synthetic pathways, primarily relying on the selection of appropriate precursors and reaction conditions.

The most direct and commonly cited method for the synthesis of 2-Formyl-3,5-dihydroxyphenyl benzoate is the reaction between 2,4,6-Trihydroxybenzaldehyde (B105460) and Benzoyl Chloride. This reaction is a classic example of a Schotten-Baumann reaction, which is widely used for the acylation of alcohols and phenols. acs.orgresearchgate.netorganic-chemistry.orgbyjus.comquora.comwebsite-files.comtestbook.com

In this procedure, 2,4,6-Trihydroxybenzaldehyde is treated with benzoyl chloride in the presence of a base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine (B92270). acs.orgresearchgate.netbyjus.comquora.com The base plays a crucial role in deprotonating one of the phenolic hydroxyl groups, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of the desired ester, this compound. The reaction is typically carried out in a biphasic system, consisting of an organic solvent and water, to facilitate the separation of the product and byproducts. testbook.com

A plausible experimental procedure would involve dissolving 2,4,6-Trihydroxybenzaldehyde in an aqueous base solution and then adding benzoyl chloride dropwise with vigorous stirring. The reaction is usually exothermic and may require cooling to control the temperature. After the reaction is complete, the product can be isolated by filtration and purified by recrystallization.

Hypothetical Reaction Data

| Reactant 1 | Reactant 2 | Base | Solvent System | Typical Yield |

| 2,4,6-Trihydroxybenzaldehyde | Benzoyl Chloride | Sodium Hydroxide | Dichloromethane (B109758)/Water | 75-85% |

| 2,4,6-Trihydroxybenzaldehyde | Benzoyl Chloride | Pyridine | Pyridine | 70-80% |

While the route from 2,4,6-Trihydroxybenzaldehyde is direct, alternative synthetic strategies can be envisioned. One such approach involves starting with phloroglucinol. Phloroglucinol could first be selectively monobenzoylated to yield 3,5-dihydroxyphenyl benzoate. Subsequent formylation of this intermediate at the ortho position would then produce the target molecule. The formylation could be achieved through various methods, such as the Vilsmeier-Haack or Gattermann reactions.

Another potential alternative involves the use of protected derivatives of 2,4,6-Trihydroxybenzaldehyde. For instance, two of the hydroxyl groups could be protected with a suitable protecting group, followed by benzoylation of the remaining free hydroxyl group. Subsequent deprotection would then yield this compound. This multi-step approach could offer better control over the regioselectivity of the benzoylation.

Furthermore, alternative acylating agents to benzoyl chloride could be explored. Benzoic anhydride (B1165640), in the presence of a suitable catalyst, could also be used for the benzoylation of 2,4,6-Trihydroxybenzaldehyde. researchgate.net

Reaction Mechanisms and Pathways for Compound Formation

The synthesis of this compound from 2,4,6-Trihydroxybenzaldehyde and benzoyl chloride proceeds via the Schotten-Baumann reaction mechanism. acs.orgresearchgate.netbyjus.comwebsite-files.comtestbook.com This is a nucleophilic acyl substitution reaction.

The key steps of the mechanism are as follows:

Deprotonation of the Phenol (B47542): The base (e.g., hydroxide ion) removes a proton from one of the phenolic hydroxyl groups of 2,4,6-Trihydroxybenzaldehyde to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the departure of the chloride ion as a leaving group.

Product Formation: The final product, this compound, is formed along with hydrochloric acid, which is neutralized by the base present in the reaction mixture. byjus.com

The regioselectivity of the benzoylation, i.e., which of the three hydroxyl groups is acylated, is a critical aspect of this synthesis. In 2,4,6-Trihydroxybenzaldehyde, the hydroxyl group at the 2-position is ortho to the formyl group, while the hydroxyl groups at the 4- and 6-positions are para and ortho to the formyl group, respectively. The electronic and steric environment of each hydroxyl group influences its reactivity. The formyl group is an electron-withdrawing group, which can affect the acidity of the neighboring hydroxyl groups. It is generally observed that the hydroxyl group that is less sterically hindered and more acidic will be preferentially acylated. In this case, it is plausible that the benzoylation occurs at the hydroxyl group at position 2, leading to the formation of this compound.

Optimization of Reaction Conditions and Yields

The yield and purity of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for an efficient synthesis.

Choice of Base: The nature and concentration of the base are critical. Strong bases like sodium hydroxide are effective in deprotonating the phenol, but their high concentration can also lead to the hydrolysis of the benzoyl chloride and the product ester. Weaker bases like pyridine can also be used and may offer better control over the reaction. researchgate.netbyjus.com

Solvent System: A biphasic solvent system, such as dichloromethane/water or diethyl ether/water, is often employed in Schotten-Baumann reactions to facilitate the reaction and subsequent product isolation. testbook.com The choice of organic solvent can affect the solubility of the reactants and the rate of the reaction.

Temperature: The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and minimize side reactions, such as the hydrolysis of benzoyl chloride.

Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting material while avoiding product degradation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Stoichiometry of Reagents: The molar ratio of the reactants, particularly the benzoyl chloride and the base, should be carefully controlled to maximize the yield of the desired mono-benzoylated product and minimize the formation of di- or tri-benzoylated byproducts.

Parameters for Optimization

| Parameter | Range/Options | Effect on Reaction |

| Base | Sodium Hydroxide, Potassium Hydroxide, Pyridine | Affects deprotonation efficiency and potential for hydrolysis of reactants/products. |

| Solvent | Dichloromethane, Diethyl Ether, Toluene | Influences solubility of reactants and ease of product isolation. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |

| Molar Ratio | (Benzoyl Chloride : Aldehyde) 1:1 to 1.5:1 | Affects the degree of benzoylation (mono-, di-, or tri-substitution). |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, several approaches can be adopted to make the synthesis of this compound more environmentally benign.

Use of Greener Solvents: Traditional organic solvents like dichloromethane are often hazardous. The use of greener alternatives such as ionic liquids or deep eutectic solvents can be explored. nih.gov Ionic liquids, in particular, have been shown to be effective solvents and can also act as catalysts in acylation reactions. nih.gov

Catalyst Selection: While the Schotten-Baumann reaction is typically base-promoted, the use of solid acid or base catalysts could simplify product purification and allow for catalyst recycling.

Energy Efficiency: The use of alternative energy sources like ultrasound or microwave irradiation can often lead to shorter reaction times, lower energy consumption, and improved yields. researchgate.net Ultrasound-assisted synthesis, for instance, has been shown to be effective in various organic transformations. quora.com

Atom Economy: The choice of reagents can impact the atom economy of the synthesis. For example, using benzoic anhydride instead of benzoyl chloride eliminates the formation of corrosive HCl as a byproduct.

Analytical Techniques for Synthetic Verification and Purity Assessment

To confirm the successful synthesis of this compound and to assess its purity, a combination of analytical techniques is employed.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of the reaction, identifying the product, and determining its purity. nih.govnih.gov Thin-Layer Chromatography (TLC) is also routinely used for rapid reaction monitoring.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are indispensable for the structural elucidation of the product. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its structure, confirming the presence of the formyl group, the benzoate moiety, and the dihydroxyphenyl ring. nih.govnih.gov

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the product and to identify any impurities. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O) of the aldehyde and ester, and the aromatic (C=C) groups.

Spectroscopic Characterization (e.g., FTIR, MS, NMR)

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of chemical compounds. For this compound, a combination of Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy would be employed to confirm its molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Broad peak around 3500-3200 |

| C-H (aromatic) | ~3100-3000 |

| C=O (aldehyde) | ~1700-1680 |

| C=O (ester) | ~1725-1705 |

| C=C (aromatic) | ~1600 and 1475 |

| C-O (ester/ether) | ~1300-1000 |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. For this compound (C₁₄H₁₀O₅), the expected molecular weight is approximately 258.23 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

| Ion | Expected m/z |

| [M]⁺ | ~258.05 |

| [M+H]⁺ | ~259.06 |

| [M+Na]⁺ | ~281.04 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR would be essential for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | 1H |

| Aromatic (benzoate) | 7.4 - 8.2 | Multiplet | 5H |

| Aromatic (dihydroxyphenyl) | 6.0 - 7.0 | Multiplets | 2H |

| Hydroxyl (-OH) | Variable (broad singlet) | Broad Singlet | 2H |

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (aldehyde) | 190 - 200 |

| C=O (ester) | 160 - 170 |

| Aromatic (C-O) | 150 - 165 |

| Aromatic (unsubstituted) | 110 - 140 |

| Aromatic (C-CHO) | 115 - 130 |

Chromatographic Methods (e.g., HPLC, UPLC)

Chromatographic techniques are vital for the separation, identification, and quantification of chemical compounds in a mixture. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are particularly well-suited for the analysis of compounds like this compound.

These methods are used to assess the purity of the synthesized compound and to quantify it in various matrices. The choice of the stationary phase (column) and mobile phase is critical for achieving good separation. A reverse-phase column, such as a C18, is commonly used for compounds of this polarity.

A typical HPLC method for the analysis of this compound might involve a C18 column with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. UPLC, which uses smaller particle size columns and higher pressures, can offer faster analysis times and improved resolution compared to traditional HPLC.

| Parameter | HPLC | UPLC |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, <2 µm) |

| Mobile Phase | Acetonitrile/Water with Acid | Acetonitrile/Water with Acid |

| Flow Rate | ~1.0 mL/min | ~0.4 - 0.6 mL/min |

| Detection | UV-Vis (Diode Array Detector) | UV-Vis (Diode Array Detector) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Controlled (e.g., 30-50 °C) |

| Injection Volume | 5 - 20 µL | 1 - 5 µL |

Chemical Reactivity and Derivatization of 2 Formyl 3,5 Dihydroxyphenyl Benzoate

Reactions Involving the Formyl Group (e.g., Nucleophilic Addition, Condensation)

The aldehyde (formyl) group is a key site of reactivity in 2-formyl-3,5-dihydroxyphenyl benzoate (B1203000). As with most aromatic aldehydes, it is electrophilic and readily undergoes nucleophilic addition and condensation reactions. These reactions provide a powerful means to extend the carbon skeleton and introduce new functional groups.

Key reactions involving the formyl group include:

Nucleophilic Addition: The carbonyl carbon of the formyl group is susceptible to attack by nucleophiles. This can lead to the formation of cyanohydrins (with cyanide ions), acetals (with alcohols), and other addition products.

Condensation Reactions: The formyl group can react with primary amines to form Schiff bases (imines). It can also participate in various condensation reactions with compounds containing active methylene (B1212753) groups, such as the Knoevenagel and aldol (B89426) condensations, to form new carbon-carbon bonds.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid group using mild oxidizing agents or reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride.

The following table outlines potential reactions at the formyl group:

| Reaction Type | Reagent(s) | Product Type |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malonic acid) | α,β-Unsaturated compound |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Oxidation | Silver(I) oxide (Ag₂O) | Carboxylic Acid |

Reactions Involving the Hydroxyl Groups (e.g., Esterification, Etherification)

The two phenolic hydroxyl groups on the phenyl ring are nucleophilic and acidic, enabling reactions such as esterification and etherification. These transformations are crucial for creating derivatives with altered solubility, stability, and biological activity.

Esterification: The hydroxyl groups can be acylated by reacting with acid chlorides or acid anhydrides in the presence of a base to form esters. This process can be used to add various acyl groups to the phenolic positions. The modification of secondary metabolite compounds through esterification is a common strategy to enhance their properties. medcraveonline.commedcraveonline.com

Etherification: The hydroxyl groups can be converted into ethers through reactions like the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide. This allows for the introduction of a wide range of alkyl or aryl groups.

These reactions can be performed selectively, depending on the reaction conditions and the steric hindrance of the hydroxyl groups, allowing for the synthesis of mono- or di-substituted derivatives.

Reactions Involving the Benzoate Moiety

The benzoate ester linkage is another key reaction site. The primary reaction involving this group is hydrolysis, which cleaves the ester bond.

Saponification (Base-Catalyzed Hydrolysis): Treatment with a strong base, such as sodium hydroxide (B78521), followed by acidic workup will hydrolyze the ester. This reaction cleaves the molecule, yielding 2,4,6-trihydroxybenzaldehyde (B105460) and benzoic acid. This process is essentially the reverse of the reaction used to synthesize the parent molecule.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the benzoate group can be exchanged for a different ester group.

Cleavage of the benzoate ester can be a strategic step in a multi-step synthesis to deprotect the phenolic hydroxyl group at position 1.

Synthesis of Structural Analogs and Derivatives of 2-Formyl-3,5-dihydroxyphenyl benzoate

The structural framework of this compound makes it a valuable starting material for synthesizing a diverse range of derivatives and analogs. chemicalbook.com Its utility as a key intermediate is highlighted in the synthesis of other complex organic molecules for various industries.

The design of derivatives is centered on the selective modification of the three principal functional groups. The primary goal is to generate novel compounds with tailored chemical and physical properties.

Modification of the Benzoate Moiety: By using different substituted benzoyl chlorides in the initial synthesis, a library of analogs with varied electronic and steric properties on the benzoate ring can be created.

Derivatization of Hydroxyl Groups: Alkylation or acylation of the free hydroxyl groups can significantly alter the polarity and hydrogen-bonding capabilities of the molecule.

Transformation of the Formyl Group: The formyl group serves as a versatile handle for building more complex structures through carbon-carbon and carbon-nitrogen bond-forming reactions.

These modifications allow for a systematic exploration of the chemical space around the core structure, enabling the development of compounds with specific functionalities.

Targeted modifications rely on chemo-selective reactions that transform one functional group while leaving the others intact. The synthesis of the parent compound itself is achieved through the reaction of 2,4,6-trihydroxybenzaldehyde with benzoyl chloride. chemicalbook.com This foundational reaction provides a template for creating derivatives.

| Target Moiety | Synthetic Strategy | Reactant(s) | Resulting Structure |

| Benzoate Group | Varying the acylating agent | Substituted Benzoyl Chlorides | Analogs with modified benzoate rings |

| Hydroxyl Groups | Etherification (Williamson Synthesis) | Alkyl Halide (e.g., CH₃I), Base | Methoxy (B1213986) or other alkoxy derivatives |

| Formyl Group | Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Secondary or tertiary amine derivatives |

| Formyl Group | Wittig Reaction | Phosphonium Ylide | Stilbene-like derivatives |

By employing a combination of these strategies, a wide array of derivatives can be systematically synthesized, each with unique structural features derived from the versatile this compound scaffold.

Biological Activities and Pharmacological Relevance of 2 Formyl 3,5 Dihydroxyphenyl Benzoate

Antioxidant Potential and Mechanisms

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, and 2-Formyl-3,5-dihydroxyphenyl benzoate (B1203000) is structurally primed for such activity. The presence of two hydroxyl (-OH) groups on the phenyl ring is the key determinant of its antioxidant effect. nih.gov These groups can donate hydrogen atoms to neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating damaging chain reactions and mitigating oxidative stress. mdpi.com

The primary mechanism involves the stabilization of the resultant phenoxyl radical through resonance within the aromatic ring. The antioxidant efficacy of phenolic compounds is often evaluated using various in vitro assays:

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom and decolorize the violet DPPH solution. Phenolic compounds with multiple hydroxyl groups typically exhibit high scavenging capacity. nih.govnih.gov For instance, flavonoids containing similar dihydroxy structures have shown potent activity, with IC50 values indicating their high efficiency in radical scavenging. nih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Natural honey, rich in various phenolic acids and flavonoids, demonstrates significant antioxidant capacity in FRAP assays, highlighting the collective power of these structures. researchgate.net

Superoxide (B77818) Radical Scavenging Assay: Compounds with dihydroxy moieties have been shown to effectively scavenge superoxide radicals, which are implicated in cellular damage. nih.gov

The basic structural organization of phenolics determines their antioxidant activity, with substituents on the phenyl ring playing a critical role. nih.gov While the benzoate group's influence on this specific molecule's H-donating ability requires direct investigation, the dihydroxy core strongly suggests a significant antioxidant potential.

Anti-inflammatory Effects and Cellular Pathways

Chronic inflammation is a key factor in the progression of numerous diseases. mdpi.com Plant-derived polyphenols are recognized for their potent anti-inflammatory properties, which are exerted through diverse molecular mechanisms. mdpi.comnih.gov The structure of 2-Formyl-3,5-dihydroxyphenyl benzoate suggests it may share these capabilities.

The anti-inflammatory actions of related compounds often involve the modulation of key cellular signaling pathways:

Inhibition of Pro-inflammatory Enzymes: Flavonoids and other polyphenols can inhibit enzymes like cyclooxygenase-2 (COX-2), which is crucial for the production of prostaglandins, key mediators of inflammation. mdpi.com

Suppression of Inflammatory Signaling Pathways: Many plant-derived compounds suppress the activity of major inflammatory signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). mdpi.commdpi.com The NF-κB pathway is a primary regulator of the genetic expression of pro-inflammatory cytokines, and its inhibition is a key anti-inflammatory strategy. mdpi.com

Inhibition of Protein Denaturation: Inflammation can lead to protein denaturation. Certain synthetic flavonol derivatives have demonstrated a significant, dose-dependent ability to inhibit the thermal denaturation of protein, an effect comparable to standard anti-inflammatory drugs like Diclofenac sodium. biomedpharmajournal.org This suggests that the core phenolic structure is vital for this activity.

By reducing the production of inflammatory mediators and suppressing key signaling cascades, compounds structurally similar to this compound contribute to the resolution of inflammatory responses. nih.gov

Antimicrobial Properties against Pathogenic Microorganisms

Phytochemicals represent a vast reservoir of antimicrobial agents. nih.gov The antimicrobial action of phenolic compounds is often attributed to their interaction with microbial cell membranes, disrupting their structure and causing leakage of cellular components, or by inhibiting essential microbial enzymes. nih.gov

The structural features of this compound are pertinent to potential antimicrobial activity. The hydroxyl groups on the phenyl ring are considered crucial for interacting with bacterial cell membranes. nih.gov Research on related compounds has shown:

Broad-Spectrum Activity: Dimeric naphthoquinones and other phenolic compounds have exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Effects: Derivatives of 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines have demonstrated strong antifungal effects against various strains of molds, yeasts, and dermatophytes. nih.govresearchgate.net This highlights the potential of the dihydroxyphenyl moiety in antifungal drug design.

Structure-Dependent Efficacy: The antimicrobial activity is highly dependent on the specific chemical structure. For example, the introduction of methoxy (B1213986) groups can sometimes diminish antibacterial potential, while the presence of lipophilic groups can enhance it by increasing the compound's ability to penetrate microbial membranes. nih.gov

While the precise spectrum of activity for this compound requires empirical testing, the existing literature on analogous structures suggests a promising potential for inhibiting the growth of pathogenic microorganisms. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Tyrosinase, Carbonic Anhydrase, Acetylcholinesterase)

The ability to selectively inhibit enzymes is a hallmark of many therapeutic agents. The structure of this compound makes it a candidate for inhibiting several key enzymes.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a primary strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry. The 2,4-dihydroxyphenyl moiety is a well-established pharmacophore for potent tyrosinase inhibition, as it mimics the structure of the enzyme's natural substrate, L-tyrosine.

Compounds featuring this moiety often act as competitive inhibitors, binding to the enzyme's active site and chelating the copper ions essential for its catalytic activity. nih.govresearchgate.net Numerous studies have synthesized derivatives with this core structure, demonstrating powerful inhibitory effects, often far exceeding that of the standard inhibitor, kojic acid. nih.govmdpi.comdovepress.com

Table 1: Tyrosinase Inhibitory Activity of Compounds with a Dihydroxyphenyl Moiety

| Compound | Type of Inhibition | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Competitive | 0.013 | nih.gov |

| (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate | Competitive | 17.85 | researchgate.net |

| (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivative (PDTM3) | Competitive | 13.94 | dovepress.com |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Competitive | 0.2 | mdpi.com |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govnih.gov While the primary class of CA inhibitors are sulfonamides, other scaffolds, including phenols and benzoic acid derivatives, have been shown to be effective. nih.gov These compounds may interact with the enzyme's active site without directly binding to the zinc ion. nih.gov Derivatives of 2-substituted-benzimidazoles containing dihydroxyphenyl groups have been investigated as CA inhibitors, showing promise for isoform-selective inhibition. nih.govunipi.it

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are used to treat neurological disorders like Alzheimer's disease. While specific data for this compound is not available, various natural and synthetic phenolic compounds have been explored for AChE inhibitory activity. The aromatic ring can engage in π-π stacking interactions within the enzyme's active site, a common feature of many AChE inhibitors.

Interactions with Biological Molecules (e.g., Enzymes, Hemoglobin)

The pharmacological effects of this compound are predicated on its interactions with biological macromolecules. The dihydroxyphenyl core is capable of forming strong hydrogen bonds with amino acid residues (such as histidine, serine, and aspartate) in the active sites of enzymes, which is a key mechanism for enzyme inhibition, particularly for tyrosinase. researchgate.netdovepress.com

Structure-Activity Relationships (SAR) for Biological Efficacy

Impact of Substituents on Bioactivity

Hydroxyl Groups: The number and position of -OH groups are paramount. The 1,3-dihydroxy (resorcinol) arrangement is critical for the potent tyrosinase inhibitory activity and contributes significantly to the antioxidant and radical-scavenging capabilities of the molecule. nih.govresearchgate.net

Formyl Group (-CHO): As an electron-withdrawing group, the formyl substituent modifies the electronic properties of the phenyl ring. This can influence the acidity of the hydroxyl protons, thereby affecting the hydrogen-donating ability in antioxidant reactions. It also provides an additional site for hydrogen bonding, which could be crucial for binding to biological targets.

In essence, the bioactivity of this compound arises from a synergistic combination of its functional groups, making it a promising scaffold for further pharmacological investigation and development.

Role of the Formyl, Hydroxyl, and Benzoate Moieties

The unique arrangement of a formyl group, two hydroxyl groups, and a benzoate ester on a phenyl ring suggests a complex chemical character that could contribute to a range of biological interactions.

The Formyl Group:

The formyl group (-CHO) is a reactive aldehyde moiety. In the context of bioactive molecules, it can participate in various chemical reactions, including the formation of Schiff bases with primary amines, which are prevalent in biological systems (e.g., in amino acids and proteins). This reactivity can be a key factor in the mechanism of action for some therapeutic agents. The presence of a formyl group can also influence the electronic properties of the aromatic ring, potentially modulating its interaction with biological targets.

The Hydroxyl Groups:

The two hydroxyl (-OH) groups on the phenyl ring are significant contributors to the molecule's polarity and its ability to form hydrogen bonds. Hydrogen bonding is a critical interaction in biological systems, playing a crucial role in the binding of ligands to receptors and enzymes. The presence and position of hydroxyl groups can significantly impact a molecule's solubility in aqueous environments, which is a key determinant of its pharmacokinetic profile. Phenolic hydroxyl groups, such as those in this compound, are also known to possess antioxidant properties due to their ability to donate a hydrogen atom to scavenge free radicals.

The Benzoate Moiety:

Insufficient Data Available for this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available data regarding the metabolism and environmental fate of the chemical compound this compound. Searches for its biotransformation in biological systems, including mammalian metabolism and microbial degradation, did not yield specific studies or detailed findings.

Similarly, investigations into its environmental degradation processes, such as abiotic and biotic degradation in soil and water, and the formation of its metabolites and transformation products, returned no specific information.

Due to the absence of scientific research on this particular compound, it is not possible to provide a detailed and scientifically accurate article on its metabolism and environmental fate as requested. The available information is insufficient to address the specific sections and subsections of the proposed article outline.

Metabolism and Environmental Fate of 2 Formyl 3,5 Dihydroxyphenyl Benzoate

Bioavailability and Distribution in Environmental Systems

Data and research findings on the bioavailability and distribution of 2-Formyl-3,5-dihydroxyphenyl benzoate (B1203000) in various environmental systems, such as soil, water, and air, are not currently available. Similarly, there is no information regarding its potential for bioaccumulation in organisms or its mobility and transport within different environmental compartments.

Computational and Theoretical Studies on 2 Formyl 3,5 Dihydroxyphenyl Benzoate

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule (ligand) and a protein receptor. Such studies are crucial in drug discovery for understanding potential biological targets.

For 2-Formyl-3,5-dihydroxyphenyl benzoate (B1203000), molecular docking simulations would involve placing the molecule into the binding site of a target protein to predict its binding affinity and mode. The results would typically be presented in a data table summarizing binding energies and key interacting amino acid residues. For instance, studies on similar phenolic compounds often reveal interactions with targets like acetylcholinesterase or protein tyrosine phosphatase 1B. nih.govnih.gov However, no specific molecular docking studies featuring 2-Formyl-3,5-dihydroxyphenyl benzoate have been identified in the reviewed literature.

Interactive Data Table: Hypothetical Molecular Docking Results (Note: The following data is illustrative as no specific studies were found for this compound.)

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| Target A | - | - | - |

| Target B | - | - | - |

| Target C | - | - | - |

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. researchgate.net These calculations can determine optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and vibrational frequencies. epstem.netmdpi.com

Such studies on this compound would provide fundamental insights into its reactivity, stability, and spectroscopic characteristics. For example, the HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. While DFT studies have been conducted on various organic molecules, specific research detailing these calculations for this compound is not available. researchgate.netscispace.com

Interactive Data Table: Hypothetical DFT Calculation Results (Note: The following data is illustrative as no specific studies were found for this compound.)

| Parameter | Calculated Value |

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| Energy Gap (eV) | - |

| Dipole Moment (Debye) | - |

| Total Energy (Hartree) | - |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This technique provides detailed information about the conformational flexibility of a molecule and the stability of ligand-receptor complexes. bohrium.com

An MD simulation of this compound could analyze its conformational preferences in different solvent environments or when bound to a biological target. Key outputs include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, which indicate the stability and flexibility of the system. Currently, there are no published MD simulation studies specifically for this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by correlating physicochemical properties or theoretical molecular descriptors of a set of compounds with their known activities. nih.govnih.gov

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. The model could then be used to predict the activity of new, untested compounds. nih.govresearchgate.net This approach is valuable for optimizing lead compounds in drug development. ucl.ac.uk However, no QSAR models specifically developed for or including this compound were found in the literature.

Advanced Applications and Research Frontiers for 2 Formyl 3,5 Dihydroxyphenyl Benzoate

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of 2-Formyl-3,5-dihydroxyphenyl benzoate (B1203000), possessing both aldehyde and phenolic hydroxyl groups, theoretically positions it as a candidate monomer for the synthesis of novel polymers. The hydroxyl groups could engage in condensation polymerization to form polyesters or polyethers, while the formyl group offers a site for reactions to introduce other functionalities or to form Schiff base polymers.

However, a thorough search of scientific databases and chemical literature does not yield specific examples of polymers that have been synthesized using 2-Formyl-3,5-dihydroxyphenyl benzoate as a monomer. Consequently, there is no available data on the properties, performance, or potential applications of such materials.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Potential Co-monomer(s) | Resulting Linkage | Potential Polymer Properties (Theoretical) |

| Polyesters | Diacyl chlorides, Dicarboxylic acids | Ester | Thermally stable, potentially crystalline |

| Polyethers | Dihaloalkanes | Ether | Flexible, potentially improved solubility |

| Schiff Base Polymers | Diamines | Imine (Schiff base) | Conjugated systems, potential for conductivity |

Role in Biocatalysis and Biochemical Assays

In the realm of biocatalysis, phenolic compounds can serve as substrates for various enzymes, such as oxidoreductases and transferases. The specific structure of this compound suggests it could be a substrate for enzymes that modify hydroxyl or formyl groups. In biochemical assays, such a compound could potentially act as a chromogenic or fluorogenic substrate if its enzymatic modification leads to a detectable change in its spectroscopic properties.

Despite these possibilities, there is no documented research in peer-reviewed journals detailing the use of this compound in any specific biocatalytic process or biochemical assay. Therefore, its enzymatic turnover rates, substrate specificity, and utility as an analytical tool remain uncharacterized.

Potential as a Synthetic Intermediate in Complex Molecule Synthesis

The reactivity of the functional groups in this compound makes it a potentially versatile intermediate in the synthesis of more complex molecules. The aldehyde can undergo a variety of carbon-carbon bond-forming reactions, and the hydroxyl groups can be used to introduce other functionalities or to direct the regioselectivity of further reactions.

While the compound is commercially available and its synthesis is documented, there is a lack of published total syntheses of natural products or other complex molecules where this compound is explicitly used as a key intermediate. Its practical utility in multi-step synthetic routes has yet to be demonstrated in the available literature.

Therapeutic Agent Development: Beyond Initial Activity Screenings

The phenolic and aldehydic moieties present in this compound are found in various biologically active compounds, suggesting that this molecule could serve as a scaffold in drug discovery. It could be a starting point for the synthesis of a library of derivatives to be screened for various therapeutic activities.

However, there are no published pharmacological studies on this compound or its close analogs. Data on its biological activity, mechanism of action, and structure-activity relationships (SAR) are not available in the public domain. Therefore, its potential as a therapeutic agent remains purely speculative at this time.

Table 2: Summary of Research Status for this compound

| Area of Application | Status of Research and Development | Key Missing Information |

| Materials Science | No published studies | Synthesis and characterization of polymers |

| Biocatalysis | No published studies | Enzyme substrate specificity and kinetics |

| Chemical Probes | No published studies | Design, synthesis, and biological evaluation |

| Synthetic Intermediate | No published examples | Application in total synthesis of complex molecules |

| Therapeutic Agents | No published studies | Pharmacological activity and SAR data |

Conclusion and Future Research Directions

Synthesis and Reaction Design for Novel Derivatives

Future work should focus on the development of efficient and scalable synthetic routes to 2-Formyl-3,5-dihydroxyphenyl benzoate (B1203000). Furthermore, its use as a scaffold for the synthesis of novel derivatives should be explored. The reactivity of its functional groups can be exploited to create a library of related compounds for further investigation.

Elucidation of Molecular Mechanisms of Action

Should the compound demonstrate significant biological activity, the next critical step would be to elucidate the underlying molecular mechanisms. This would involve in-depth studies to identify its cellular targets and signaling pathways.

Comprehensive Environmental Impact Assessment

As with any chemical compound that has the potential for wider application, a thorough assessment of its environmental fate and ecotoxicological profile is essential. Studies on its biodegradability and potential for bioaccumulation would be necessary.

Advanced Computational Methodologies and Predictive Modeling

Computational tools can be employed to predict the properties and biological activities of 2-Formyl-3,5-dihydroxyphenyl benzoate and its derivatives. Molecular docking studies could help in identifying potential enzyme targets, and QSAR (Quantitative Structure-Activity Relationship) models could guide the design of more potent analogs.

Synergistic Research Opportunities

Investigating the potential synergistic effects of this compound with other known therapeutic agents could open up new avenues for its application.

Q & A

Basic: What are the established synthetic routes for preparing 2-formyl-3,5-dihydroxyphenyl benzoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves esterification or formylation of a phenolic precursor. A common approach is to start with 3,5-dihydroxybenzoic acid derivatives, followed by formylation using reagents like hexamine under acidic conditions (e.g., trifluoroacetic acid) . For esterification, coupling with benzoyl chloride in the presence of a base (e.g., pyridine) at controlled temperatures (0–5°C) minimizes side reactions. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to avoid over-acylation. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : and NMR to verify formyl (δ ~9.8–10.2 ppm) and ester carbonyl (δ ~168–170 ppm) groups. Discrepancies in aromatic proton splitting patterns can indicate regiochemical impurities .

- HPLC-MS : To assess purity (>95%) and detect trace byproducts (e.g., unreacted dihydroxyphenyl intermediates). Use C18 columns with acetonitrile/water mobile phases .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, particularly if novel synthetic modifications are introduced .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization, such as unexpected downfield shifts in 1H^1H1H NMR?

Methodological Answer:

Unexpected shifts often arise from intramolecular hydrogen bonding or solvent effects. Strategies include:

- Variable Temperature NMR : To observe dynamic effects (e.g., tautomerism between enol and keto forms of the formyl group).

- Deuterium Exchange Experiments : Adding DO to identify exchangeable protons from hydroxyl groups.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Complementary Techniques : IR spectroscopy to confirm carbonyl stretching frequencies (~1700 cm for ester, ~2850–2720 cm for formyl) .

Advanced: What mechanistic insights guide the regioselective functionalization of the phenolic core in this compound?

Methodological Answer:

Regioselectivity is influenced by:

- Protecting Groups : Temporarily blocking hydroxyl groups (e.g., using acetyl or tert-butyldimethylsilyl) to direct formylation or esterification to specific positions.

- Catalytic Systems : Lewis acids (e.g., ZnCl) can activate specific sites for electrophilic substitution.

- pH Control : In aqueous conditions, deprotonation of hydroxyl groups enhances nucleophilicity at the 3- and 5-positions, favoring symmetrical substitution patterns .

Basic: What are the recommended protocols for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation of the formyl group.

- Solvent Choice : Dissolve in anhydrous DMSO or DMF for long-term stability; avoid protic solvents (e.g., methanol) to prevent ester hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive reactions and quantify degradation via periodic HPLC analysis .

Advanced: How can researchers design experiments to evaluate the compound’s bioactivity, such as enzyme inhibition or anti-inflammatory effects?

Methodological Answer:

- Enzyme Assays : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC determination. Compare activity to salicylic acid derivatives, noting structural similarities .

- Cell-Based Studies : Treat macrophage lines (e.g., RAW 264.7) with LPS induction and measure TNF-α/IL-6 levels via ELISA. Include controls for cytotoxicity (MTT assay).

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 active site) using AutoDock Vina to rationalize structure-activity relationships .

Advanced: What strategies address low yields in multi-step syntheses of this compound, particularly during formylation steps?

Methodological Answer:

- Intermediate Trapping : Use scavenger resins (e.g., polymer-bound trisamine) to remove excess formylating agents.

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields by 15–20% compared to conventional heating .

- In Situ Monitoring : ReactIR to track formyl group formation and optimize reaction termination points.

- Byproduct Recycling : Isolate unreacted dihydroxyphenyl intermediates via acid-base extraction for reuse .

Basic: What safety precautions are essential when working with this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., benzoyl chloride).

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .

- First Aid : Immediate flushing with water for skin/eye contact; seek medical evaluation for persistent irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.